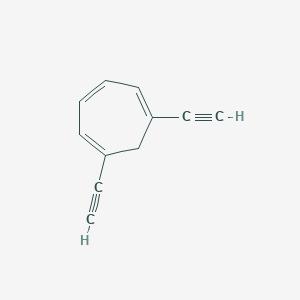

1,6-Diethynylcyclohepta-1,3,5-triene

Description

Properties

CAS No. |

173168-31-5 |

|---|---|

Molecular Formula |

C11H8 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

1,6-diethynylcyclohepta-1,3,5-triene |

InChI |

InChI=1S/C11H8/c1-3-10-7-5-6-8-11(4-2)9-10/h1-2,5-8H,9H2 |

InChI Key |

LHFSXEQXXBUDNZ-UHFFFAOYSA-N |

SMILES |

C#CC1=CC=CC=C(C1)C#C |

Canonical SMILES |

C#CC1=CC=CC=C(C1)C#C |

Synonyms |

1,3,5-Cycloheptatriene, 1,6-diethynyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 1,6-Diethynylcyclohepta-1,3,5-triene and related compounds:

Preparation Methods

Corey-Fuchs Reaction from 1,6-Diacetylcyclohepta-1,3,5-triene

The primary synthetic route to this compound (27 ) involves a two-step sequence starting from 1,6-diacetylcyclohepta-1,3,5-triene (24 ). The transformation leverages the Corey-Fuchs reaction, a well-established method for converting ketones to terminal alkynes.

Step 1: Formation of 1,6-Bis(dichlorovinyl)cyclohepta-1,3,5-triene

Compound 24 is treated with phosphorus pentachloride (PCl₅) in dichloromethane at 0°C, leading to the substitution of acetyl oxygen atoms with chlorine. This intermediate dichloride is highly reactive and serves as the precursor for alkyne formation.

Step 2: Elimination to Generate Ethynyl Groups

The dichloride undergoes dehydrohalogenation using sodium amide (NaNH₂) in liquid ammonia. This step eliminates HCl molecules, resulting in the formation of terminal ethynyl groups. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the intermediate.

Eglinton Coupling (Cu(II) Acetate in Pyridine)

Exposure of 27 to copper(II) acetate in pyridine induces cyclization, producing dimethano-bridged octadehydroannulene (28 ) and trimethano-bridged dodecadehydroannulene (29 ). These products arise from dimerization and trimerization of 27 , respectively.

Glaser Coupling (Cu(I) Chloride, NH₄Cl, and O₂)

Under Glaser conditions, 27 forms 2,3,4,5-tetrachloro-1,6-methanoannulene (32 ) alongside 28 and 29 . The presence of chlorinated byproducts indicates competing halogenation pathways under these conditions.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra of 27 remain unreported in the provided sources. However, analogous data for 1,6-dimethylcyclohepta-1,3,5-triene (C9H12 ) offer a reference framework. Key features include:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of 27 would expectedly show a molecular ion peak at m/z 168.08 (calculated for C₁₁H₈). Fragmentation patterns would likely involve loss of acetylene units (26 Da each).

Challenges and Practical Considerations

Stability of this compound

The compound’s conjugated triene and ethynyl moieties render it susceptible to dimerization and oxidation. Storage under inert atmosphere (e.g., argon) at low temperatures (−20°C) is recommended to mitigate degradation.

Purification Techniques

Column chromatography using silica gel and nonpolar eluents (e.g., hexane/ethyl acetate) is employed to isolate 27 from reaction mixtures. The presence of multiple conformers in derivatives like 28 and 29 complicates separation, necessitating careful fractional crystallization .

Q & A

Q. How do ethynyl substituents affect the compound’s interaction with biomacromolecules in molecular docking studies?

- Methodological Answer : Ethynyl groups enhance π-π stacking with aromatic protein residues. In silico docking (e.g., using AutoDock Vina) of 1,6-dimethylhepta-1,3,5-triene with the 7kgj protein revealed hydrophobic interactions at the binding pocket, but toxicity risks (e.g., irritation potential) must be assessed via Osiris or ProTox-II algorithms .

Q. What strategies resolve contradictions in fluorescence data when studying membrane-embedded ethynyltriene derivatives?

- Methodological Answer : Contradictions often arise from differential quenching by membrane components. Use time-resolved fluorescence decay assays to distinguish static vs. dynamic quenching. For example, phloretin’s dipole moment quenches DPH fluorescence linearly with concentration, but ethynyl derivatives may require modified Stern-Volmer analysis due to enhanced rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.